molecular formula C17H14ClNO3S3 B2855633 4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide CAS No. 896338-75-3

4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

Cat. No.: B2855633
CAS No.: 896338-75-3
M. Wt: 411.93
InChI Key: APINKKFQYMWHAG-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide features a benzamide core substituted with a chlorine atom at the para position. The ethyl linker is functionalized with two thiophene-derived groups: a thiophen-2-yl moiety and a thiophene-2-sulfonyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by aromatic and sulfonyl motifs.

Properties

IUPAC Name

4-chloro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S3/c18-13-7-5-12(6-8-13)17(20)19-11-15(14-3-1-9-23-14)25(21,22)16-4-2-10-24-16/h1-10,15H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APINKKFQYMWHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienylsulfonyl intermediate, which is then coupled with a benzamide derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thienyl rings.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl groups can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Varied Sulfonyl Substituents

4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide ()
  • Structure : Replaces thiophene sulfonyl groups with a piperidine ring.
  • Key Features :
    • Piperidine adopts a chair conformation, with a dihedral angle of 41.64° between the benzamide and piperidine planes .
    • Hydrogen-bonding network via O–H⋯N and N–H⋯O interactions stabilizes the crystal lattice .
  • Higher solubility in polar solvents compared to the title compound due to the piperidine’s basic nitrogen.
4-Chloro-N-[2-[[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide (GSK3787; )
  • Structure : Contains a pyridine sulfonyl group with a trifluoromethyl substituent.
  • Key Features :
    • The electron-withdrawing trifluoromethyl group enhances metabolic stability and alters electronic density on the pyridine ring .
    • Molecular weight (392.78 g/mol) is higher than the title compound due to the CF₃ group.
  • Comparison: The pyridine sulfonyl group may confer stronger receptor-binding affinity compared to thiophene sulfonyl, as seen in sigma receptor-targeting benzamides .
2-Chloro-6-Fluoro-N-[2-(4-Fluoro-3-Methylbenzenesulfonyl)-2-(Thiophen-2-yl)ethyl]benzamide ()
  • Structure : Differs by additional fluorine and methyl substituents on the benzene sulfonyl group.
  • Key Features: Fluorine atoms enhance electronegativity and may improve bioavailability.
  • Comparison :
    • Increased halogenation could elevate binding specificity but reduce solubility.
    • Structural similarity to the title compound suggests comparable synthetic routes and tautomeric behavior .

Spectral and Crystallographic Comparisons

Infrared Spectroscopy (IR)
Compound C=O Stretching (cm⁻¹) S=O Stretching (cm⁻¹) Reference
Title Compound ~1663–1682 ~1247–1255
GSK3787 Not reported ~1240–1260 (pyridine)
Piperidine-substituted benzamide ~1680 Absent
  • The title compound’s IR profile aligns with thione tautomerism (absence of S–H stretch at ~2500–2600 cm⁻¹) .
Crystallographic Data
Compound Crystal System Dihedral Angle (°) Hydrogen Bonding Reference
Title Compound Not reported Not reported Likely via sulfonyl O and NH groups
Piperidine-substituted benzamide Monoclinic 41.64 O–H⋯N, N–H⋯O, C–H⋯O
GSK3787 Not reported Not reported Predicted sulfonyl-mediated interactions
  • The piperidine derivative’s chair conformation contrasts with the title compound’s flexible ethyl-thiophene linker.

Substituent Effects on Reactivity and Function

  • Thiophene vs. Pyridine Sulfonyl :
    • Thiophene sulfonyl groups offer π-electron richness for stacking interactions, while pyridine sulfonyl groups provide stronger electron withdrawal .
  • Halogenation :
    • Chlorine at the benzamide para position is conserved across analogues, suggesting its role in stabilizing the aromatic ring .
    • Fluorine substituents () enhance electronegativity and may influence binding to halogen-sensitive targets .

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